molecular formula C5H15NSi B3247353 (2-Aminoethyl)trimethylsilane CAS No. 18135-04-1

(2-Aminoethyl)trimethylsilane

Cat. No.: B3247353
CAS No.: 18135-04-1
M. Wt: 117.26 g/mol
InChI Key: NIBXVTMWHMMKGV-UHFFFAOYSA-N
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Description

(2-Aminoethyl)trimethylsilane, also known as 2-trimethylsilylethanamine, is an organosilicon compound with the molecular formula C5H15NSi . Compounds featuring a reactive amino group linked to a trimethylsilyl moiety, such as this one, are valuable in synthetic chemistry. The 2-(trimethylsilyl)ethyl group is recognized in research as a useful protecting group, for instance, in the synthesis of sensitive biomolecules like selenium-containing amino acid derivatives . The trimethylsilyl group can modify the physicochemical properties of molecules, making such compounds intermediates in the development of more complex functional materials. As an organosilane, its potential applications align with those of similar compounds used in the semiconductor industry for depositing thin films and barrier layers . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult safety data sheets and handle this compound appropriately, as organosilicon compounds can be highly reactive and flammable .

Properties

IUPAC Name

2-trimethylsilylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15NSi/c1-7(2,3)5-4-6/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBXVTMWHMMKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871279
Record name 2-(Trimethylsilyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18135-04-1
Record name 2-(Trimethylsilyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Aminoethyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with ethylenediamine under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{(CH}_3\text{)}_3\text{SiCH}_2\text{CH}_2\text{NH}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reagents and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: (2-Aminoethyl)trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride are employed.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed:

    Oxidation: Silanol derivatives.

    Reduction: Simpler amine derivatives.

    Substitution: Various substituted silanes.

Scientific Research Applications

Organic Synthesis

(2-Aminoethyl)trimethylsilane is widely used as a reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating silicon-containing compounds. Notable reactions include:

  • Nucleophilic Substitution : The amino group can engage in nucleophilic substitution reactions, allowing for the formation of new carbon-nitrogen bonds.
  • Oxidation and Reduction : The compound can be oxidized to form silanol derivatives or reduced to yield simpler amine derivatives, enhancing its utility in synthetic pathways.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionFormation of carbon-nitrogen bondsHalogenating agents
OxidationConversion to silanol derivativesHydrogen peroxide
ReductionFormation of simpler aminesLithium aluminum hydride

Biological Applications

In biological research, this compound is utilized for modifying biomolecules. Its amino functionality allows it to interact with various biological systems, making it useful for the following:

  • Bioconjugation : It can facilitate the attachment of biomolecules to surfaces or other molecules, enhancing the study of protein interactions.
  • Drug Development : The compound's properties may aid in the design of new pharmaceuticals by modifying drug delivery systems.

Case Study: Bioconjugation Techniques
Research has demonstrated that this compound can effectively modify surfaces to improve biocompatibility in medical devices, showcasing its potential in biomedical applications.

Industrial Applications

In industry, this compound serves as a coupling agent in the production of specialty chemicals and materials. Its role includes:

  • Surface Modification : Enhancing the adhesion properties of coatings and composites by promoting bonding between organic and inorganic materials.
  • Additive in Epoxy Resins : Improving mechanical and chemical properties of epoxy molding compounds, leading to more durable materials.

Table 2: Industrial Uses of this compound

ApplicationDescription
Coupling AgentImproves adhesion in coatings and composites
Epoxy Resin AdditiveEnhances mechanical properties
Specialty Chemical ProductionUsed in synthesizing silicon-containing compounds

Mechanism of Action

The mechanism of action of (2-Aminoethyl)trimethylsilane involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various chemical reactions, forming stable bonds with other molecules. The trimethylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trimethylsilane (C₃H₁₀Si)

  • Structure : Simplest silane with three methyl groups attached to silicon ().
  • Properties :
    • Molecular weight: 74.2 g/mol.
    • Applications: Used in plasma-enhanced chemical vapor deposition (PECVD) for silicon-based coatings.
    • Safety: Highly flammable; requires careful handling ().

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

  • Structure: Contains both aminoethyl and aminopropyl groups bonded to a trimethoxysilane [Si(OCH₃)₃] core ().
  • Key Differences: Hydrolyzable methoxy groups enable crosslinking, unlike the non-reactive methyl groups in (2-aminoethyl)trimethylsilane. Dual amine functionality enhances adhesion to substrates.
  • Applications : Coupling agent in composites, adhesives, and biomedical coatings ().

Tris(2-aminoethyl)amine

  • Structure: A branched polyamine with three 2-aminoethyl arms ().
  • Properties :
    • Molecular weight: 146.23 g/mol.
    • Applications: Metal ion coordination, bioactive compound synthesis, and catalysis ().

Aliphatic Polyamines (DETA, TETA, PEHA)

  • Structures: Linear polyamines with varying –NH– groups (e.g., DETA: N¹-(2-aminoethyl)ethane-1,2-diamine) ().
  • Properties :
    • Corrosion inhibition: Demonstrated via DFT studies and electrochemical methods ().
    • Applications: Industrial corrosion inhibitors, epoxy hardeners.

Bis(2-aminoethyl)amine Derivatives

  • Structures : Amines functionalized with (thio)urea groups ().
  • Key Differences : Enhanced hydrogen-bonding capacity compared to silane-amines.
  • Applications : Transmembrane transporters, phosphate receptors, and drug candidates ().

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₅H₁₅NSi 117.27 –NH₂, (CH₃)₃Si– Surface modification, precursors
Trimethylsilane C₃H₁₀Si 74.20 (CH₃)₃Si– PECVD coatings
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane C₈H₂₃N₂O₃Si 234.38 –NH₂, Si(OCH₃)₃ Adhesives, composites
Tris(2-aminoethyl)amine C₆H₁₈N₄ 146.23 –NH₂ (branched) Metal chelation, bioactivity
DETA C₄H₁₃N₃ 103.17 –NH– (linear) Corrosion inhibition

Research Findings and Inferences

Reactivity and Stability

  • Silane-Amine Hybrids: The trimethylsilane group in this compound likely enhances thermal stability compared to pure amines like DETA or TETA. However, it lacks the hydrolytic reactivity of methoxy-substituted silanes ().

Biological Activity

(2-Aminoethyl)trimethylsilane, a silane compound featuring an aminoethyl group, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trimethylsilane group attached to an aminoethyl moiety. Its chemical structure can be represented as follows:

 CH3 3Si CH2CH2NH2\text{ CH}_3\text{ }_3\text{Si CH}_2\text{CH}_2\text{NH}_2

This structure allows it to interact with biological systems, particularly due to the amino group, which can participate in various biochemical reactions.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Cellular Interaction : The amino group facilitates interactions with cell membranes and proteins, potentially influencing cellular signaling pathways.
  • Calcium Signaling : Studies have shown that compounds with similar structures can modulate calcium ion signaling, which is crucial for various physiological processes such as cell proliferation and differentiation .
  • Tubulin Polymerization Inhibition : Some derivatives of silane compounds have demonstrated the ability to inhibit tubulin polymerization, which is vital for cell division and cancer progression .

Case Study 1: Cellular Uptake and Cytotoxicity

In a study involving human osteosarcoma U-2 OS cells, this compound was evaluated for its cellular uptake and cytotoxicity. The compound was found to enhance cellular uptake of fluorescein-labeled oligonucleotides, indicating its potential as a carrier for therapeutic agents .

Case Study 2: Modulation of Calcium Entry

Another investigation focused on the modulation of store-operated calcium entry (SOCE) in breast cancer cells. The study revealed that this compound and its analogs could significantly influence calcium influx, thereby affecting cell proliferation and apoptosis pathways .

Research Findings

Study Findings Implications
Demonstrated potential biological activities due to amino and sulfanyl functionalities.Suggests applications in drug delivery systems.
Enhanced cellular uptake in U-2 OS cells.Indicates potential use in gene therapy vectors.
Modulated calcium signaling pathways in MDA-MB-231 cells.Highlights its role in cancer treatment strategies.

Q & A

Q. Q1. What are the primary synthetic routes for (2-Aminoethyl)trimethylsilane, and how do reaction conditions influence yield?

A1. this compound is typically synthesized via nucleophilic substitution or catalytic silylation. For example, analogous silane compounds are prepared using boron trifluoride etherate as a catalyst in reactions involving chloromethyl or bromomethyl precursors . Optimization requires inert atmospheres (e.g., nitrogen) and controlled temperatures (e.g., 0–60°C) to prevent side reactions. Solvent choice (e.g., dichloromethane) and stoichiometric ratios of reagents (e.g., trimethylsilane gas or disilanes) are critical for achieving >80% yields . Characterization via 1^1H/13^13C NMR and GC-MS confirms structural integrity, with trimethylsilyl protons appearing as singlets at ~0.1–0.3 ppm .

Applications in Organic Synthesis

Q. Q2. How does this compound serve as a building block in pharmaceutical intermediate synthesis?

A2. The aminoethyl group enables bioconjugation, while the trimethylsilyl moiety stabilizes reactive intermediates. For instance, it participates in Sonogashira couplings to generate ethynyl derivatives for anticancer drug candidates . Its reactivity with electrophiles (e.g., carbonyl compounds) facilitates peptide modifications, enhancing bioavailability in drug design .

Advanced Mechanistic Insights

Q. Q3. What mechanistic pathways govern the reactivity of this compound in C–H functionalization?

A3. Catalytic silylation mechanisms involve base-mediated activation (e.g., potassium tert-butoxide), where the silane acts as a nucleophile. Computational studies suggest a transition state where the silyl group inserts into C–H bonds via a concerted process, with steric effects from the trimethylsilyl group lowering activation energy by 5–10 kcal/mol . Experimental validation via kinetic isotope effects (KIE > 2) confirms hydrogen abstraction as rate-limiting in gas-phase reactions .

Biological Activity and Experimental Design

Q. Q4. How can researchers design experiments to evaluate the antimicrobial potential of this compound derivatives?

A4.

  • Assay Design : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive bacteria (e.g., S. aureus). Derivatives with halogen substituents show MICs as low as 16 µg/mL .
  • Cytotoxicity Testing : Perform MTT assays on cancer cell lines (e.g., MCF-7). IC50_{50} values <10 µg/mL indicate therapeutic potential .
  • Controls : Include untreated cells and reference drugs (e.g., ampicillin) to validate results.

Data Contradiction Resolution

Q. Q5. How should researchers address discrepancies in reported reaction yields or bioactivity data?

A5.

  • Statistical Analysis : Apply ANOVA or t-tests to compare datasets. For example, if catalytic silylation yields vary (60–85%), assess factors like catalyst loading (5–20 mol%) via factorial design .
  • Reproducibility Checks : Replicate experiments under standardized conditions (solvent purity, temperature control ±1°C) .
  • Meta-Analysis : Cross-reference with PubChem/CAS data (e.g., CAS 3069-29-2 for analogous silanes) to identify outliers .

Advanced Analytical Techniques

Q. Q6. What advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?

A6.

  • 2D NMR (HSQC, HMBC) : Maps 1^1H-13^13C correlations to confirm silyl-amine connectivity .
  • X-ray Crystallography : Resolves steric effects of the trimethylsilyl group, with bond angles ~109.5° indicating sp3^3 hybridization .
  • Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]+^+ at m/z 160.12 for C5_5H15_{15}NSi) .

Material Science Applications

Q. Q7. How does this compound enhance polymer properties in material science?

A7. Incorporating the compound into polymers improves thermal stability (TGA data shows decomposition >250°C) and mechanical strength. For example, silane-functionalized polyurethanes exhibit 30% higher tensile modulus due to crosslinking via amine-silanol interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Aminoethyl)trimethylsilane
Reactant of Route 2
(2-Aminoethyl)trimethylsilane

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